molecular formula C14H16N2O2 B1679512 Rolicyprine CAS No. 2829-19-8

Rolicyprine

Cat. No.: B1679512
CAS No.: 2829-19-8
M. Wt: 244.29 g/mol
InChI Key: UGSLDMJXBQKDCT-WOPDTQHZSA-N
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Description

Rolicyprine is a chemical compound known for its antidepressant properties. It is a potent inhibitor of monoamine oxidase in vivo, which means it plays a significant role in the metabolism of neurotransmitters in the brain. The molecular formula of this compound is C14H16N2O2, and it has a molecular weight of 244.29 g/mol .

Scientific Research Applications

Rolicyprine has a wide range of scientific research applications:

Mechanism of Action

Rolicyprine works primarily as an NMDA receptor antagonist, which blocks the activity of the NMDA Receptor . This mechanism of action is similar to that of the antidepressant tranylcypromine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rolicyprine involves a multi-step synthetic process. One common method includes the reaction of this compound with N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine in an organic solvent at temperatures ranging from 0 to 20 degrees Celsius. This reaction is facilitated by the presence of N-methyl morpholine, resulting in the formation of an intermediate compound, N-Boc-O-cyclopropylhydrazine. This intermediate then undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, yielding cyclopropylhydrazine hydrochloride .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process is designed to be cost-effective and suitable for mass production, making it feasible for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Rolicyprine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rolicyprine

This compound is unique in its specific biotransformation requirement before becoming pharmacologically active. This characteristic distinguishes it from other monoamine oxidase inhibitors, which are typically active in their administered form. Additionally, this compound’s specific molecular structure and binding affinity to monoamine oxidase enzymes contribute to its distinct pharmacological profile .

Properties

CAS No.

2829-19-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18)/t10-,11+,12+/m1/s1

InChI Key

UGSLDMJXBQKDCT-WOPDTQHZSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@H]2C[C@@H]2C3=CC=CC=C3

SMILES

C1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3

Canonical SMILES

C1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rolicyprine;  RMI 83,027;  RMI-83,027;  RMI83,027;  RMI 83027;  RMI-83027;  RMI83027; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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